Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide
Overview
Description
Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide is a chemical compound with the molecular formula C8H16F6N2O4S2 and a molecular weight of 382.34 g/mol . It is commonly used in various scientific and industrial applications due to its unique properties, such as high thermal stability and excellent solubility in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide typically involves the reaction of trimethylpropylammonium chloride with lithium bis(trifluoromethanesulfonyl)imide in an organic solvent . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The resulting compound is then purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity . The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles like sodium hydride and reducing agents like lithium aluminum hydride . The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted ammonium salts .
Scientific Research Applications
Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide exerts its effects involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to act as a strong ionic conductor, facilitating the transport of ions in electrochemical systems . This property is particularly valuable in applications such as energy storage and conversion .
Comparison with Similar Compounds
Similar Compounds
Tripropylammonium Bis(trifluoromethanesulfonyl)imide: This compound has a similar anionic component but a different cationic structure, leading to variations in its physical and chemical properties.
Uniqueness
Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide is unique due to its specific cationic structure, which imparts distinct solubility and stability characteristics . These properties make it particularly suitable for use in high-performance applications, such as advanced battery technologies and specialized chemical processes .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;trimethyl(propyl)azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N.C2F6NO4S2/c1-5-6-7(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-6H2,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLGAVZONHCOQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F6N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693719 | |
Record name | N,N,N-Trimethylpropan-1-aminium bis(trifluoromethanesulfonyl)azanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
268536-05-6 | |
Record name | N,N,N-Trimethylpropan-1-aminium bis(trifluoromethanesulfonyl)azanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the surface structure of [TMPA][TFSI] and how was it determined?
A1: High-resolution Rutherford backscattering spectroscopy (HRBS) revealed that [TMPA][TFSI] exhibits molecular ordering at its surface. [, ] The dominant conformation of the [TFSI] anion at the surface is C1, with the CF3 groups oriented towards the vacuum. [, ] This ordered structure is significant for understanding the interactions of this ionic liquid with other materials.
Q2: How does the choice of cation in an ionic liquid affect perovskite solar cell performance?
A2: Research indicates that incorporating [TMPA][TFSI] at the TiO2/perovskite interface in solar cells, combined with a low-temperature chlorobenzene antisolvent treatment, can enhance both device efficiency and stability. [] This suggests that the specific interactions between the [TMPA] cation and the perovskite material play a crucial role in optimizing charge transport and reducing degradation pathways within the solar cell.
Q3: What makes HRBS a suitable technique for studying [TMPA][TFSI]?
A3: HRBS offers excellent surface sensitivity and depth resolution (~10 nm, and sub-nm with specialized setups), making it ideal for analyzing ultra-thin films and surface structures. [] This technique's non-destructive nature is particularly beneficial for studying sensitive materials like ionic liquids. [] In the case of [TMPA][TFSI], HRBS provided direct evidence of molecular ordering at the surface, highlighting the technique's power in elucidating structural details critical for understanding material properties. [, ]
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